molecular formula C16H25N3O B7593232 2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide

Cat. No. B7593232
M. Wt: 275.39 g/mol
InChI Key: UPPKDDWWGMDPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide, also known as DMPEP, is a novel psychoactive substance that belongs to the piperidine class of compounds. It has gained popularity in recent years due to its potential therapeutic applications in the field of neuroscience research.

Mechanism of Action

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive and neurological processes. Activation of the α7 nAChR by this compound leads to an increase in acetylcholine release, resulting in improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and learning in animal models. It also exhibits anxiolytic and antidepressant-like effects, making it a potential candidate for the treatment of anxiety and depression. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability can pose challenges in experimental design and data analysis.

Future Directions

There are several future directions for 2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion:
This compound is a novel psychoactive substance that has gained popularity in recent years due to its potential therapeutic applications in the field of neuroscience research. It acts as a selective agonist of the α7 nAChR, leading to an increase in acetylcholine release and improved cognitive function and memory. This compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, further research is needed to determine its optimal dosage and administration route for therapeutic use.

Synthesis Methods

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylpiperidine with 3-acetyl-6-methylpyridine followed by reduction and acylation. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in the field of neuroscience research. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. This compound also exhibits anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of anxiety and depression.

properties

IUPAC Name

2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12-7-9-19(14(3)10-12)16(20)17-8-6-15-5-4-13(2)18-11-15/h4-5,11-12,14H,6-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPKDDWWGMDPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)C(=O)NCCC2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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